molecular formula C8H10ClNO3 B13693457 Ethyl 5-hydroxypyridine-2-carboxylate;hydrochloride

Ethyl 5-hydroxypyridine-2-carboxylate;hydrochloride

Cat. No.: B13693457
M. Wt: 203.62 g/mol
InChI Key: AKOIMWSVJILAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-hydroxypyridine-2-carboxylate;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an ethyl ester group at the second position and a hydroxyl group at the fifth position of the pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxypyridine-2-carboxylate;hydrochloride typically involves the esterification of 5-hydroxypyridine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Purification steps such as crystallization and recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxypyridine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 5-oxopyridine-2-carboxylate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 5-hydroxypyridine-2-methanol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are employed for halogenation reactions.

Major Products Formed

    Oxidation: Ethyl 5-oxopyridine-2-carboxylate.

    Reduction: Ethyl 5-hydroxypyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 5-hydroxypyridine-2-carboxylate;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxypyridine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-hydroxypyridine-2-carboxylate: The non-hydrochloride form of the compound.

    Methyl 5-hydroxypyridine-2-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester group.

    5-Hydroxypyridine-2-carboxylic acid: The parent acid form of the compound.

Uniqueness

Ethyl 5-hydroxypyridine-2-carboxylate;hydrochloride is unique due to its enhanced solubility in water, which makes it more suitable for aqueous applications. The presence of both hydroxyl and ester groups provides versatility in chemical reactions and potential biological activities.

Properties

Molecular Formula

C8H10ClNO3

Molecular Weight

203.62 g/mol

IUPAC Name

ethyl 5-hydroxypyridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H9NO3.ClH/c1-2-12-8(11)7-4-3-6(10)5-9-7;/h3-5,10H,2H2,1H3;1H

InChI Key

AKOIMWSVJILAAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.